5-Bromo-2-isopropoxy-3-methoxybenzaldehyde
Description
5-Bromo-2-isopropoxy-3-methoxybenzaldehyde is a brominated aromatic aldehyde with methoxy and isopropoxy substituents at positions 3 and 2, respectively. This compound is structurally characterized by its benzaldehyde core, where the bromine atom at position 5 enhances electrophilic substitution reactivity, while the alkoxy groups (methoxy and isopropoxy) influence electronic and steric properties.
Properties
Molecular Formula |
C11H13BrO3 |
|---|---|
Molecular Weight |
273.12 g/mol |
IUPAC Name |
5-bromo-3-methoxy-2-propan-2-yloxybenzaldehyde |
InChI |
InChI=1S/C11H13BrO3/c1-7(2)15-11-8(6-13)4-9(12)5-10(11)14-3/h4-7H,1-3H3 |
InChI Key |
RJUNCACUKLWUEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1OC)Br)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Implications and Gaps
- Priority Studies :
- Experimental determination of the target compound’s spectral data (e.g., λmax, molar absorptivity).
- Comparative analysis of solubility and stability in aqueous vs. organic matrices.
Q & A
Q. What are the standard synthetic routes for preparing 5-Bromo-2-isopropoxy-3-methoxybenzaldehyde, and how can structural purity be verified?
Methodological Answer: The synthesis typically involves sequential functionalization of a benzaldehyde scaffold. A plausible route includes:
Bromination : Introduce bromine at the 5-position of 2-isopropoxy-3-methoxybenzaldehyde using electrophilic aromatic substitution (e.g., NBS or Br₂ in a Lewis acid catalyst) .
Protection/Deprotection : Optimize isopropoxy and methoxy group installation via Williamson ether synthesis, ensuring regioselectivity .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
Structural Verification :
- NMR Spectroscopy : Compare ¹H and ¹³C NMR shifts with analogous brominated benzaldehydes (e.g., δ ~10 ppm for aldehyde proton, δ 70–80 ppm for isopropoxy carbons) .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ matching the theoretical mass (C₁₁H₁₃BrO₃: ~289.02 g/mol) .
Q. How should researchers handle solubility and stability challenges during experimental workflows?
Methodological Answer:
- Solubility : Test polar aprotic solvents (e.g., DMSO, DMF) for reactions, and use THF or dichloromethane for chromatography. Hydroxy- and methoxy-substituted benzaldehydes often exhibit limited aqueous solubility .
- Stability : Store under inert atmosphere at 2–8°C to prevent aldehyde oxidation. Monitor degradation via TLC (Rf shifts) or HPLC .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts like dehalogenation or ether cleavage?
Methodological Answer:
- Temperature Control : Maintain reactions below 60°C to prevent Br⁻ elimination (common in bromoarenes under high heat) .
- Catalyst Screening : Test Pd-based catalysts for coupling reactions to avoid unintended dehalogenation. For example, Pd(PPh₃)₄ in Suzuki-Miyaura cross-coupling preserves bromine functionality .
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., de-brominated analogs) and adjust stoichiometry of reagents (e.g., excess isopropanol for etherification) .
Q. What strategies resolve discrepancies in spectral data (e.g., unexpected NOE correlations in NMR)?
Methodological Answer:
- Dynamic NMR : Probe rotational barriers of the isopropoxy group to explain splitting patterns. Low-temperature NMR can reveal hindered rotation .
- Computational Modeling : Compare experimental ¹³C shifts with DFT-calculated values (e.g., Gaussian software) to validate substituent effects .
- X-ray Crystallography : Resolve ambiguous NOEs by determining crystal structure, particularly if steric hindrance from isopropoxy groups distorts electronic environments .
Q. How can this compound serve as a precursor in medicinal chemistry, and what bioactivity assays are relevant?
Methodological Answer:
Q. What are the key considerations for scaling up synthesis while maintaining regiochemical fidelity?
Methodological Answer:
- Process Chemistry : Transition from batch to flow reactors for bromination steps to enhance heat dissipation and reduce side reactions .
- Quality Control : Implement in-line FTIR to monitor intermediate formation during scale-up.
- Regioselectivity : Use directing groups (e.g., methoxy) to ensure bromine addition at the 5-position. Competitive experiments with isotopically labeled reagents can validate pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
